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molecular formula C10H10N2O2 B1604410 4-Isopropyl-2-nitrobenzonitrile CAS No. 204850-15-7

4-Isopropyl-2-nitrobenzonitrile

Cat. No. B1604410
M. Wt: 190.2 g/mol
InChI Key: MQVNDMISUCFHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910595B2

Procedure details

The product of Example 431A (0.581 g, 2.380 mmol) and copper (I) cyanide (0.426 g, 4.760 mmol) in N,N-dimethylformamide (5 mL) under a nitrogen atmosphere were heated in 160° oil bath for 1.5 hour. The reaction was cooled, treated with a solution of iron (III) chloride hexahydrate (2.48 g) in water (3.72 mL) and concentrated hydrochloric acid (0.62 mL), and then heated at 65° for 20 minutes. The cooled reaction mixture was extracted with ethyl ether (2×50 mL). The combined ethereal extracts were washed sequentially with 1N aqueous HCl (25 mL), 3N aqueous sodium hydroxide (25 mL), water (25 mL), and brine (25 mL) then dried over magnesium sulfate, filtered, and concentrated by rotary evaporation. Purification of the residue by silica gel flash chromatography eluting with 20:80 ethyl acetate/hexanes afforded the title compound as a yellow liquid (0.351 g, 1.845 mmol, 58%). 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 1.33 (d, J=6.99 Hz, 6 H) 2.82-3.47 (m, 1 H) 7.66 (dd, J=7.91, 1.29 Hz, 1 H) 7.83 (d, J=7.72 Hz, 1 H) 8.18 (d, J=1.47 Hz, 1 H); MS (DCI) m/z 208 (M+NH4)+.
Quantity
0.581 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0.426 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.72 mL
Type
solvent
Reaction Step Two
Quantity
0.62 mL
Type
solvent
Reaction Step Two
Quantity
2.48 g
Type
catalyst
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[Cu][C:15]#[N:16]>CN(C)C=O.O.Cl.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH:8]([C:5]1[CH:6]=[CH:7][C:2]([C:15]#[N:16])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)([CH3:10])[CH3:9] |f:5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.581 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)C)[N+](=O)[O-]
Name
copper (I) cyanide
Quantity
0.426 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.72 mL
Type
solvent
Smiles
O
Name
Quantity
0.62 mL
Type
solvent
Smiles
Cl
Name
Quantity
2.48 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
TEMPERATURE
Type
TEMPERATURE
Details
heated at 65° for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl ether (2×50 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed sequentially with 1N aqueous HCl (25 mL), 3N aqueous sodium hydroxide (25 mL), water (25 mL), and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with 20:80 ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.845 mmol
AMOUNT: MASS 0.351 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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